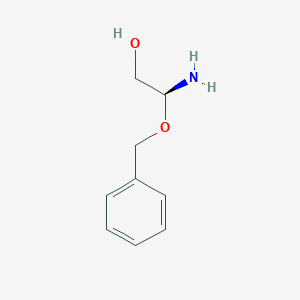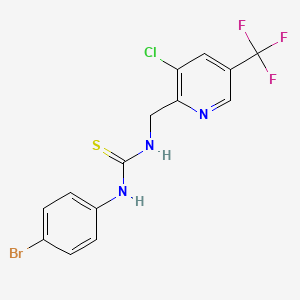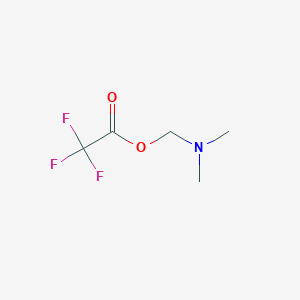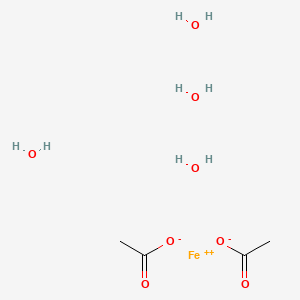
Iron(II)acetatetetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(II)acetatetetrahydrate can be synthesized through several methods:
Reaction of Iron Powder with Acetic Acid: Iron powder reacts with acetic acid in an oxygen-free environment to produce iron(II)acetate and hydrogen gas. [ \text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe(CH}_3\text{COO)}_2 + \text{H}_2 ]
Reaction of Iron(II) Carbonate with Acetic Acid: Iron(II) carbonate reacts with acetic acid to form iron(II)acetate.
Reaction of Iron(II) Nitrate with Sodium Acetate: Iron(II) nitrate hexahydrate reacts with sodium acetate trihydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the reaction of scrap iron with acetic acid, resulting in a mixture of iron(II) and iron(III) acetates .
Analyse Des Réactions Chimiques
Iron(II)acetatetetrahydrate undergoes various chemical reactions:
Oxidation: Iron(II)acetate can be oxidized to iron(III)acetate in the presence of oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: Iron(II)acetate can undergo ligand substitution reactions where the acetate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include acetic acid, sodium acetate, and oxygen-free environments to prevent oxidation . Major products formed from these reactions include iron(III)acetate and other iron coordination complexes .
Applications De Recherche Scientifique
Iron(II)acetatetetrahydrate has several scientific research applications:
Mécanisme D'action
The mechanism by which iron(II)acetatetetrahydrate exerts its effects involves its ability to donate iron ions (Fe²⁺) in various chemical and biological processes. These iron ions can participate in redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved include iron transport proteins and enzymes that require iron as a cofactor .
Comparaison Avec Des Composés Similaires
Iron(II)acetatetetrahydrate can be compared with other iron(II) and iron(III) compounds:
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O): Similar to this compound, it is highly soluble in water and used in various chemical reactions.
Iron(III) Acetate (Fe(CH₃COO)₃): This compound is formed by the oxidation of iron(II)acetate and has different reactivity and applications.
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Used as an iron supplement and in water treatment, it has different solubility and stability properties compared to this compound.
This compound is unique due to its specific coordination structure and solubility properties, making it suitable for particular applications in dyeing and synthesis of other iron compounds .
Propriétés
Formule moléculaire |
C4H14FeO8 |
|---|---|
Poids moléculaire |
245.99 g/mol |
Nom IUPAC |
iron(2+);diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Fe.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
WXEICPMZIKLINJ-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
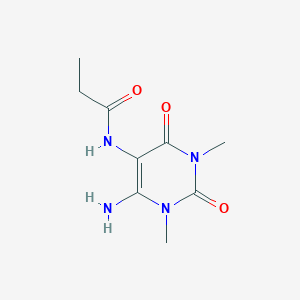
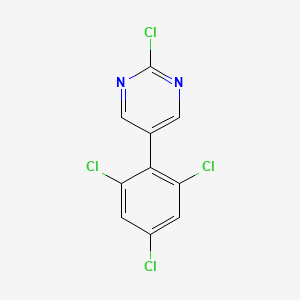
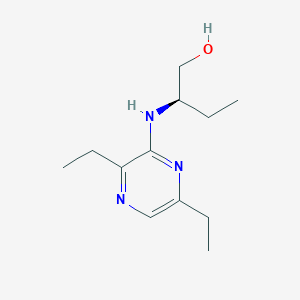
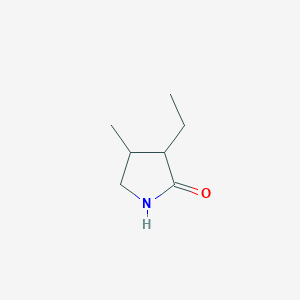

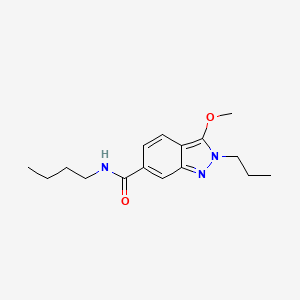
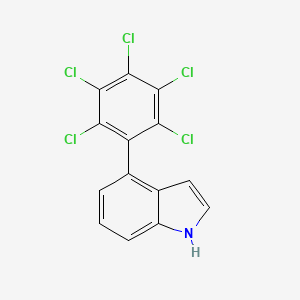

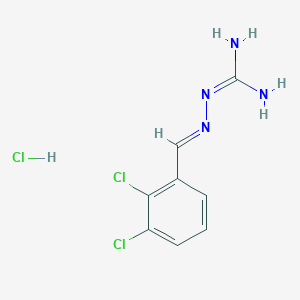
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
